molecular formula C8H10ClNO B1301953 1-Acetonylpyridinium Chloride CAS No. 42508-60-1

1-Acetonylpyridinium Chloride

Cat. No.: B1301953
CAS No.: 42508-60-1
M. Wt: 171.62 g/mol
InChI Key: JHYYWKUENNZTMD-UHFFFAOYSA-M
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Description

1-Acetonylpyridinium Chloride is an organic compound with the molecular formula C8H10ClNO. It is a pyridinium salt where the pyridine ring is substituted with an acetonyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.

Scientific Research Applications

1-Acetonylpyridinium Chloride is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium compounds.

    Biology: It is used in biochemical studies to investigate the interactions of pyridinium compounds with biological molecules.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Safety and Hazards

1-Acetonylpyridinium Chloride is considered hazardous. It causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

Future Directions

While specific future directions for 1-Acetonylpyridinium Chloride are not detailed in the search results, it’s worth noting that pyridinium salts, which include this compound, have played an intriguing role in a wide range of research topics . This suggests potential for further exploration and application in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetonylpyridinium Chloride can be synthesized through the reaction of pyridine with acetone in the presence of hydrochloric acid. The reaction typically involves the following steps:

    Mixing pyridine and acetone: Pyridine and acetone are mixed in a suitable solvent, such as ethanol.

    Addition of hydrochloric acid: Hydrochloric acid is added to the mixture to facilitate the formation of the pyridinium salt.

    Isolation and purification: The resulting this compound is isolated by filtration and purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Large-scale mixing: Pyridine and acetone are mixed in large reactors.

    Controlled addition of hydrochloric acid: Hydrochloric acid is added under controlled conditions to ensure complete reaction.

    Isolation and purification: The product is isolated using industrial filtration techniques and purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

1-Acetonylpyridinium Chloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridinium salts with different oxidation states.

    Reduction: Reduction reactions can convert it into different reduced forms of pyridinium compounds.

    Substitution: The acetonyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted pyridinium salts.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed:

    Oxidation products: Various oxidized pyridinium salts.

    Reduction products: Reduced pyridinium compounds.

    Substitution products: Substituted pyridinium salts with different functional groups.

Mechanism of Action

The mechanism of action of 1-Acetonylpyridinium Chloride involves its interaction with various molecular targets. The acetonyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pyridinium ring can also interact with aromatic residues in proteins, affecting their activity.

Molecular Targets and Pathways:

    Proteins: Covalent modification of nucleophilic residues.

    Enzymes: Inhibition or activation through interaction with active sites.

    Cellular pathways: Modulation of signaling pathways through interaction with key proteins.

Comparison with Similar Compounds

1-Acetonylpyridinium Chloride can be compared with other pyridinium salts, such as:

    1-Dodecylpyridinium Chloride: Used as a surfactant and antimicrobial agent.

    1-Butylpyridinium Chloride: Used in ionic liquids and as a phase transfer catalyst.

    1-Benzylquinolinium Chloride: Used in organic synthesis and as a reagent in chemical reactions.

Uniqueness of this compound:

    Functional group: The presence of the acetonyl group provides unique reactivity compared to other pyridinium salts.

    Applications: Its use in diverse fields such as chemistry, biology, and medicine highlights its versatility.

Properties

IUPAC Name

1-pyridin-1-ium-1-ylpropan-2-one;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6H,7H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYYWKUENNZTMD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C[N+]1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370133
Record name 1-Acetonylpyridinium Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42508-60-1
Record name 42508-60-1
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Record name 1-Acetonylpyridinium Chloride
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Record name 1-Acetonylpyridinium Chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-acetonylpyridinium chloride in the synthesis of 4,5-trans-4-Aryl-3-cyano-6-hydroxy-6-methyl-5-pyridinio-1,4,5,6-tetrahydropyridine-2-thiolates?

A1: this compound acts as a starting material in a cyclocondensation reaction. [] It reacts with an aromatic aldehyde and cyanothioacetamide to form the desired 4,5-trans-4-Aryl-3-cyano-6-hydroxy-6-methyl-5-pyridinio-1,4,5,6-tetrahydropyridine-2-thiolates. This type of reaction is a common approach in organic synthesis for building complex heterocyclic structures.

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